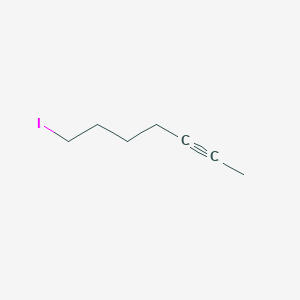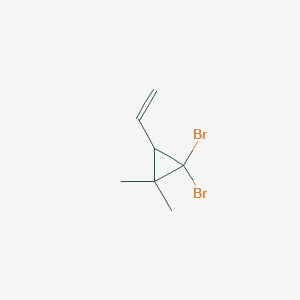
1,1-Dibromo-3-ethenyl-2,2-dimethylcyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dibromo-3-ethenyl-2,2-dimethylcyclopropane is an organic compound that belongs to the class of cyclopropanes. Cyclopropanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This particular compound is characterized by the presence of two bromine atoms, an ethenyl group, and two methyl groups attached to the cyclopropane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dibromo-3-ethenyl-2,2-dimethylcyclopropane typically involves the bromination of a suitable precursor. One common method is the addition of bromine to 3-ethenyl-2,2-dimethylcyclopropane under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures better control over reaction conditions and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dibromo-3-ethenyl-2,2-dimethylcyclopropane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions or amines.
Addition Reactions: The ethenyl group can participate in addition reactions with electrophiles such as hydrogen halides.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, and thiols.
Electrophiles: Hydrogen halides, halogens.
Solvents: Dichloromethane, ethanol, and water.
Major Products Formed
Substitution Products: 1-Hydroxy-3-ethenyl-2,2-dimethylcyclopropane.
Addition Products: this compound derivatives with added electrophiles.
Elimination Products: Alkenes such as 3-ethenyl-2,2-dimethylcyclopropene.
Applications De Recherche Scientifique
1,1-Dibromo-3-ethenyl-2,2-dimethylcyclopropane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1-Dibromo-3-ethenyl-2,2-dimethylcyclopropane involves its interaction with nucleophiles and electrophiles. The bromine atoms can be displaced by nucleophiles, leading to the formation of substitution products. The ethenyl group can react with electrophiles, resulting in addition products. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a versatile reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Dibromo-2,2-dimethylcyclopropane: Lacks the ethenyl group, making it less reactive in addition reactions.
1,1-Dibromo-3-methyl-2,2-dimethylcyclopropane: Contains an additional methyl group, affecting its steric properties and reactivity.
Uniqueness
1,1-Dibromo-3-ethenyl-2,2-dimethylcyclopropane is unique due to the presence of both bromine atoms and an ethenyl group. This combination allows it to undergo a wider range of chemical reactions compared to similar compounds. Its structure also makes it a valuable reagent in organic synthesis and a subject of interest in scientific research.
Propriétés
Numéro CAS |
67885-77-2 |
|---|---|
Formule moléculaire |
C7H10Br2 |
Poids moléculaire |
253.96 g/mol |
Nom IUPAC |
1,1-dibromo-3-ethenyl-2,2-dimethylcyclopropane |
InChI |
InChI=1S/C7H10Br2/c1-4-5-6(2,3)7(5,8)9/h4-5H,1H2,2-3H3 |
Clé InChI |
KQVSFNSTGJUQSZ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(C1(Br)Br)C=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


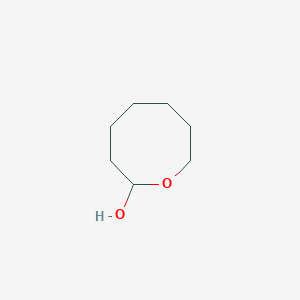
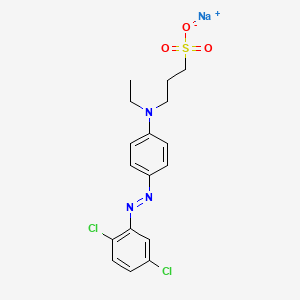
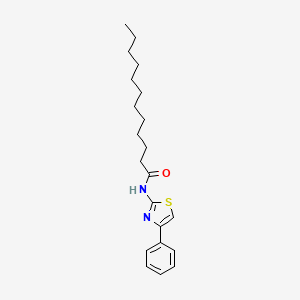

![N-{4-[(E)-(4-Amino-2,5-dimethoxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B14463404.png)
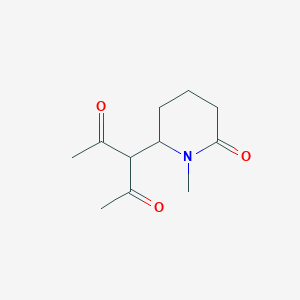
![2-[Bis(2-hydroxyethyl)amino]ethanol;chloromethane](/img/structure/B14463411.png)

![Diethyl {[(prop-2-en-1-yl)oxy]imino}propanedioate](/img/structure/B14463434.png)
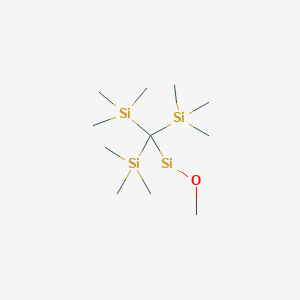

![1-[4-(Dimethylamino)phenyl]-3-(pyren-1-YL)prop-2-EN-1-one](/img/structure/B14463453.png)

